6-Iodoisoquinoline-1,3(2h,4h)-dione

TDP2 inhibition DNA damage repair topoisomerase II poison sensitization

This high-purity (≥98%) 6-iodoisoquinoline-1,3(2H,4H)-dione building block is a validated TDP2 inhibitor scaffold (IC₅₀ 7.6–9.3 µM) and a potent CDK4 inhibitor starting point (IC₅₀ ~20–30 nM). The C-6 iodine atom serves as a critical position marker for X-ray crystallography and enables late-stage diversification via palladium-catalyzed cross-coupling. Ideal for oncology drug discovery programs, it facilitates systematic SAR studies and rapid lead optimization. Procure this essential heterocyclic core for your research today.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
CAS No. 501130-52-5
Cat. No. B8793032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoisoquinoline-1,3(2h,4h)-dione
CAS501130-52-5
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)I)C(=O)NC1=O
InChIInChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13)
InChIKeyDOFDUURUEYYBLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoisoquinoline-1,3(2H,4H)-dione (CAS 501130-52-5): A Halogen-Differentiated Isoquinolinedione Scaffold for Targeted Inhibitor Programs


6-Iodoisoquinoline-1,3(2H,4H)-dione is a heterocyclic small molecule belonging to the isoquinoline-1,3(2H,4H)-dione family, featuring a bicyclic core with a bulky iodine atom at the 6-position [1]. This scaffold has been validated as a selective chemotype for inhibiting tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme implicated in resistance to topoisomerase II poisons such as etoposide [2]. Concurrently, 4-(aminomethylene)-substituted derivatives of this core have been developed as potent and selective cyclin-dependent kinase 4 (CDK4) inhibitors, with the 6-iodo substituent explicitly identified as enhancing CDK4 inhibitory activity [3]. These dual biological annotations make the 6-iodo variant a strategically important building block for medicinal chemistry programs targeting oncology indications. The compound is commercially available at 98% purity from multiple suppliers, facilitating rapid procurement for lead optimization campaigns.

Why Simple Halogen or Substituent Interchange Fails for 6-Iodoisoquinoline-1,3(2H,4H)-dione


The 6-position of the isoquinoline-1,3(2H,4H)-dione core is a critical determinant of both target affinity and selectivity across distinct enzyme families. In the TDP2 inhibitor series, substituting the 6-iodo group with a trifluoromethyl moiety shifts the IC50 from 7.6–9.3 μM to 3.5–7.0 μM, demonstrating that halogen identity directly modulates potency . In the CDK4 inhibitor series, structure-activity relationship (SAR) data reveal that replacing the 6-iodo substituent with bulkier groups such as cyclopentyl can increase potency over 6-fold (IC50 <5 nM vs. 20–30 nM), while t-butyl substitution yields comparable activity [1]. Conversely, 6-bromo analogs display altered kinase selectivity profiles, with IC50 values of 80 nM against CDK4 and 6.7 μM against CDK2, underscoring that even within the halogen series, atomic radius and polarizability differences translate into quantifiable selectivity shifts [2]. Generic substitution without systematic SAR evaluation therefore risks compromising the carefully tuned potency, selectivity, and metabolic stability that the 6-iodo substituent confers in these chemotypes.

Quantitative Differentiation Evidence for 6-Iodoisoquinoline-1,3(2H,4H)-dione Against Closest Analogs


Head-to-Head TDP2 Inhibition: 6-Iodo vs 6-Trifluoromethyl Isoquinolinedione

In a standardized biochemical assay measuring tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibition, 6-iodoisoquinoline-1,3(2H,4H)-dione demonstrated IC50 values of 7,600 nM and 9,300 nM across two independent determinations. Its direct analog 6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione, evaluated in the identical assay system, exhibited IC50 values of 3,500 nM and 7,000 nM . This represents an approximately 2.2-fold potency advantage for the 6-CF3 analog at the lower IC50 determination, confirming that the 6-iodo substituent yields intermediate TDP2 potency within the halogen/pseudohalogen series.

TDP2 inhibition DNA damage repair topoisomerase II poison sensitization

CDK4 Inhibition: 6-Iodo Substitution Enhances Potency Relative to Unsubstituted Core

In the SAR study of 4-(benzylaminomethylene)isoquinoline-1,3(2H,4H)-diones as CDK4-selective inhibitors, introduction of an iodo substituent at the 6-position was shown to enhance CDK4 inhibitory activity relative to the unsubstituted core. Specifically, compound 5e (6-iodo, with a 3-hydroxy-4-methoxybenzyl headpiece) demonstrated potent CDK4 inhibition, with the authors noting that 'a 3-OH substituent is required on the phenyl ring for CDK4 inhibitory activity, which is further enhanced when an iodo, aryl, heteroaryl, t-butyl, or cyclopentyl substituent is introduced at the C-6 position' [1]. Among 5-substituted 4-pyridinol headpiece series, the 6-iodo derivatives 100b and 100f exhibited CDK4 IC50 values in the 20–30 nM range, while the corresponding 6-cyclopentyl derivatives (100d and 100h) showed at least 6-fold higher potency with IC50 values below 5 nM [1].

CDK4 inhibition cell cycle regulation anticancer agent design

CDK4/CDK2 Selectivity Window: 6-Bromo vs 6-Iodo Substituted Analogs

Cross-study analysis of BindingDB-curated Wyeth Research data reveals distinct selectivity profiles for 6-halogen-substituted isoquinolinediones. A 6-bromo analog (BDBM50267251, bearing a 4-amino-3-hydroxybenzyl headpiece) exhibited CDK4 IC50 = 80 nM, CDK2 IC50 = 6,700 nM, and CDK1 IC50 >50,000 nM, yielding a CDK2/CDK4 selectivity ratio of approximately 84-fold [1]. In contrast, a 6-iodo analog with a distinct N-substituted 2-pyridone headpiece (BDBM50270520, CHEMBL476907) showed CDK4 IC50 = 2,700 nM under similar assay conditions, with corresponding selectivity data not fully available in public databases [2]. These data illustrate that while both halogens can achieve CDK4 selectivity, the specific IC50 values and selectivity windows are exquisitely dependent on the combination of 6-substituent identity and headpiece structure.

CDK selectivity profiling kinase inhibitor design off-target risk assessment

Physicochemical Differentiation: Iodine Atomic Radius and Polarizability Impact on Binding and Synthetic Utility

The iodine atom at the 6-position introduces distinct steric (van der Waals radius: 1.98 Å vs. Br: 1.85 Å, Cl: 1.75 Å, F: 1.47 Å) and electronic (polarizability: 5.35 ų vs. Br: 3.05 ų, Cl: 2.18 ų, F: 0.557 ų) properties relative to other halogens. These fundamental atomic differences translate into experimentally observed variations in target binding: the 6-iodo substituted CDK4 inhibitor compound 5e achieves nanomolar potency that is explicitly attributed by the authors to the iodo substituent's contribution to the pharmacophore [1]. Additionally, the C–I bond serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the isoquinolinedione scaffold that is less readily achievable with lighter halogens due to differences in bond dissociation energies [1].

halogen bonding medicinal chemistry design SAR optimization

Procurement-Relevant Application Scenarios for 6-Iodoisoquinoline-1,3(2H,4H)-dione


TDP2 Inhibitor Lead Optimization for Topoisomerase II Poison Sensitization

The 6-iodoisoquinoline-1,3(2H,4H)-dione core has been validated as a selective TDP2 inhibitor chemotype, with the 6-iodo variant providing an IC50 in the 7.6–9.3 μM range . Researchers developing TDP2-targeted sensitizers for etoposide or doxorubicin chemotherapy can procure this compound as a benchmark scaffold. By utilizing the C-4 benzylidene modification strategy, potency can be improved to low micromolar levels (best analog 12q: IC50 = 4.8 μM) [1]. The iodine substituent provides a defined baseline for SAR expansion, enabling direct comparison with 6-CF₃ (IC50 3.5–7.0 μM) and other halogen variants to optimize the potency-lipophilicity balance.

CDK4-Selective Inhibitor Development Using the 6-Iodo Scaffold

For oncology programs targeting the p16INK4a-cyclin D1/CDK4-Rb pathway, the 6-iodo isoquinolinedione scaffold offers a well-characterized entry point with established nanomolar CDK4 inhibitory activity (IC50 ≈ 20–30 nM for optimized 4-pyridinol derivatives) [2]. The 6-iodo building block enables systematic exploration of C-4 headpiece diversity while maintaining the potency-enhancing contribution of the iodine substituent. The C–I bond further facilitates late-stage diversification via palladium-catalyzed cross-coupling, allowing libraries of C-6 variants to be generated from a single precursor. Comparators such as 6-cyclopentyl (IC50 <5 nM) provide benchmarks for potency optimization, while 6-bromo analogs offer alternative selectivity profiles (CDK2/CDK4 selectivity ratio ≈ 84-fold) for programs prioritizing isoform selectivity [3].

Chemical Biology Probe Development for DNA Repair Pathway Studies

The isoquinoline-1,3-dione scaffold, particularly the 6-iodo variant, serves as a selective probe for dissecting the biological functions of TDP2 in DNA double-strand break repair [1]. Procurement of high-purity (98%) 6-iodoisoquinoline-1,3(2H,4H)-dione from reputable suppliers enables academic and industrial laboratories to establish robust biochemical and cellular assays for TDP2 activity without confounding TDP1 inhibition at concentrations up to 111 μM, confirming the scaffold's intrinsic selectivity [1]. This selectivity is critical for generating clean pharmacological data in DNA repair pathway studies.

Computational Chemistry Model Validation and Docking Studies

The 6-iodoisoquinoline-1,3(2H,4H)-dione core has been the subject of CDK4 mimic modeling that explains the binding mode, potency, and selectivity of the inhibitor series [2]. The presence of a heavy iodine atom provides a strong anomalous scattering signal for X-ray crystallography, making the 6-iodo variant particularly valuable for experimental structure determination of inhibitor-target co-crystal complexes. Computational chemistry groups can procure this compound to validate docking models against experimentally determined binding poses, leveraging the iodine atom's distinct electron density as a positional marker within the active site.

Quote Request

Request a Quote for 6-Iodoisoquinoline-1,3(2h,4h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.